(R)-1-Boc-3-Phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Boc-3-Phenyl-pyrrolidine is a chiral compound commonly used in organic synthesis. The compound features a pyrrolidine ring substituted with a phenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is valuable in the synthesis of various pharmaceuticals and fine chemicals due to its chiral nature and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-Phenyl-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group is introduced at the 3-position of the pyrrolidine ring through a substitution reaction, often using a phenyl halide and a base.
Protection of the Nitrogen Atom: The nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-1-Boc-3-Phenyl-pyrrolidine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-3-Phenyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like phenyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce deprotected amines.
Scientific Research Applications
®-1-Boc-3-Phenyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-Phenyl-pyrrolidine depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-3-Phenyl-pyrrolidine: The enantiomer of ®-1-Boc-3-Phenyl-pyrrolidine, with similar chemical properties but different biological activities.
1-Boc-3-Phenyl-pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.
1-Boc-3-Methyl-pyrrolidine: A similar compound with a methyl group instead of a phenyl group at the 3-position.
Uniqueness
®-1-Boc-3-Phenyl-pyrrolidine is unique due to its chiral nature and the presence of both a phenyl group and a Boc protecting group. These features make it a valuable intermediate in the synthesis of enantiomerically pure compounds and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl (3R)-3-phenylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGWJCQNMMXFBM-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439665 |
Source
|
Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145549-11-7 |
Source
|
Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.